Benzo[b]thiophene-6-methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-6-methanesulfonyl chloride is a chemical compound with the molecular formula C9H7ClO2S2 It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-6-methanesulfonyl chloride can be synthesized through several methods. One common approach involves the iodocyclization and oxidation of alkynes to produce methyl sulfone-containing benzo[b]thiophenes . Another method involves the use of aryne intermediates with alkynyl sulfides to form benzo[b]thiophenes in a one-step intermolecular reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using palladium-catalyzed coupling reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-6-methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, alkynyl sulfides, and aryne intermediates. Reaction conditions often involve mild temperatures and the use of solvents such as toluene .
Major Products Formed
The major products formed from reactions involving this compound include various substituted benzo[b]thiophenes, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Benzo[b]thiophene-6-methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-methanesulfonyl chloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can inhibit enzymes such as cholinesterases by binding to their active sites . The compound’s effects are mediated through pathways involving enzyme inhibition and molecular docking interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[b]thiophene-6-methanesulfonyl chloride include:
- Benzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-3-carboxylic acid
- Benzo[b]thiophene-2-sulfonamide
Biological Activity
Benzo[b]thiophene-6-methanesulfonyl chloride is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, synthesis, and implications for drug development.
Overview of Benzo[b]thiophene Derivatives
Benzo[b]thiophenes are a class of heterocyclic compounds known for their extensive biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Demonstrated cytotoxic effects on multiple cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation.
- Antidepressant : Some derivatives show promise in mood regulation.
The structural features of benzo[b]thiophenes contribute to their pharmacological properties, making them attractive candidates for drug development .
Synthesis of this compound
The synthesis of benzo[b]thiophene derivatives often involves palladium-catalyzed reactions, allowing for the introduction of sulfonyl groups. A notable method includes the electrophilic cyclization of disulfide-containing alkynes, which yields sulfone-substituted benzo[b]thiophenes . The specific compound, this compound, can be synthesized through reactions involving methanesulfonyl chloride, which acts as a reagent to introduce the sulfonyl chloride functionality .
Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, highlighting their potential as antimicrobial agents .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
19 | 128 | Bacillus cereus |
19 | 256 | Staphylococcus aureus |
19 | 256 | Enterococcus faecalis |
Anticancer Activity
Benzo[b]thiophene derivatives have been evaluated for their anticancer properties across various cell lines. In a study screening compounds against the NCI 60 cancer cell line panel, several derivatives exhibited substantial growth inhibition. Notably, compounds with specific substitutions showed IC50 values indicating potent activity against melanoma and breast cancer cell lines .
Compound | IC50 (µM) | Cell Line |
---|---|---|
12e | 0.49 | V600EBRAF |
12i | 0.53 | V600EBRAF |
12l | 0.62 | V600EBRAF |
The mechanism by which this compound exerts its biological effects involves its electrophilic nature as a sulfonyl chloride compound. This allows it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity can lead to modifications that alter the structure and function of these biomolecules, potentially impacting various biological pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that specific benzo[b]thiophene derivatives exhibited promising antimicrobial activity against both bacterial and fungal strains, suggesting their potential application in treating infections .
- Cytotoxicity in Cancer Models : In vitro studies revealed that certain derivatives significantly inhibited the growth of cancer cells, with some compounds showing selectivity toward specific cancer types, indicating their potential as targeted therapies .
- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of benzo[b]thiophenes have provided insights into how different substituents influence biological activity, guiding future drug design efforts .
Properties
Molecular Formula |
C9H7ClO2S2 |
---|---|
Molecular Weight |
246.7 g/mol |
IUPAC Name |
1-benzothiophen-6-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2 |
InChI Key |
FIICSEWKMRHBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.